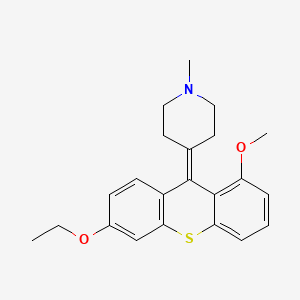

Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl-

Vue d'ensemble

Description

BF-1 est un antagoniste sélectif novateur du récepteur 5-HT2, principalement utilisé dans l'étude des migraines. Il agit en bloquant l'extravasation plasmatique protéique durale neurogène induite par des composés tels que la m-chlorophénylpiperazine (mCPP) ou le BW723C86 .

Méthodes De Préparation

BF-1 peut être synthétisé par modification structurelle de l'échafaudage chimique de la méthixène, un composé à haute affinité pour les récepteurs 5-HT2A, 5-HT2B, 5-HT2C, histamine H1, adrénaline α1A et muscarinique M2 . Les voies de synthèse spécifiques et les conditions réactionnelles pour BF-1 ne sont pas largement détaillées dans la littérature publique, mais elles impliquent des techniques de synthèse organique typiques utilisées pour créer des antagonistes sélectifs des récepteurs.

Analyse Des Réactions Chimiques

BF-1 subit diverses réactions chimiques, notamment :

Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles.

Oxydation et réduction : Ces réactions sont moins fréquentes pour BF-1 en raison de sa structure aromatique stable.

Hydrolyse : Dans des conditions acides ou basiques, BF-1 peut subir une hydrolyse, conduisant à la dégradation de ses liaisons ester ou amide.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés halogénés de BF-1.

Applications de recherche scientifique

BF-1 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la relation structure-activité des antagonistes du récepteur 5-HT2.

Biologie : Aide à comprendre le rôle des récepteurs 5-HT2 dans divers processus biologiques.

Médecine : Investigated for its potential therapeutic effects in treating migraines and other neurological conditions

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs 5-HT2.

Mécanisme d'action

BF-1 exerce ses effets en antagonisant sélectivement le récepteur 5-HT2. Ce récepteur est impliqué dans divers processus neurologiques, notamment la régulation de l'humeur, de l'anxiété et de la physiopathologie des migraines. En bloquant le récepteur, BF-1 empêche la liaison des ligands endogènes, inhibant ainsi les voies de signalisation en aval qui conduisent à l'inflammation neurogène et à la douleur .

Applications De Recherche Scientifique

Pain Management and Migraine Treatment

BF-1 is currently under investigation for its potential use in treating migraines. Clinical trials have indicated that it may effectively alleviate migraine symptoms by acting on specific neurological pathways. The compound is reported to influence neurotransmitter release, which is crucial in managing pain perception .

Neuroprotective Effects

Preliminary studies suggest that BF-1 may possess neuroprotective properties. This could be particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role. The antioxidant activity of similar compounds has been documented, indicating that BF-1 might help protect neuronal cells from damage caused by reactive oxygen species .

The biological activity of piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl-, can be attributed to its interaction with various molecular targets:

- Neurotransmitter Receptors : The compound may modulate receptors involved in pain and mood regulation.

- Cell Cycle Regulators : Its potential anticancer effects could involve the inhibition of cell cycle progression in malignant cells.

Case Studies and Research Findings

Mécanisme D'action

BF-1 exerts its effects by selectively antagonizing the 5-HT2 receptor. This receptor is involved in various neurological processes, including the regulation of mood, anxiety, and migraine pathophysiology. By blocking the receptor, BF-1 prevents the binding of endogenous ligands, thereby inhibiting downstream signaling pathways that lead to neurogenic inflammation and pain .

Comparaison Avec Des Composés Similaires

BF-1 est unique en raison de sa forte sélectivité pour le récepteur 5-HT2, ce qui réduit la probabilité d'effets secondaires associés aux antagonistes non sélectifs. Des composés similaires comprennent :

Pizotifène : Un autre antagoniste du 5-HT2 utilisé dans le traitement des migraines mais avec un profil de récepteur plus large.

Méthysergide : Un antagoniste non sélectif du 5-HT2 précédemment utilisé pour la prophylaxie des migraines mais retiré en raison d'effets secondaires.

La sélectivité de BF-1 en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles, le distinguant de ces composés à action plus large.

Activité Biologique

Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl- (often referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C22H25NO2S, with a molecular weight of 373.50 g/mol. The compound features a piperidine ring substituted with a thioxanthene moiety, contributing to its unique biological properties.

Research indicates that compound 1 acts primarily as an antagonist at various serotonin receptors, particularly the 5-HT2B and H1 receptors. These interactions suggest potential applications in treating conditions such as:

- Hypertension

- Gastrointestinal disorders (e.g., irritable bowel syndrome)

- Asthma and obstructive airway diseases

- Benign prostatic hyperplasia

The compound's selectivity for the human 5-HT2B receptor was demonstrated through counter screening at human 5-HT2A and 5-HT2C receptors, indicating its potential for targeted therapeutic effects without significant off-target activity .

Antagonistic Properties

In pharmacological studies, compound 1 exhibited significant antagonist properties against the human H1 receptor using in vitro binding assays. The effective dose range for administration is reported to be between 0.01 to 20 mg/kg/day, depending on the severity of the condition being treated .

Case Study: Gastrointestinal Disorders

A notable study highlighted the efficacy of compound 1 in alleviating symptoms associated with gastrointestinal disorders. In animal models, it was shown to reduce motility and improve symptoms related to conditions like hypertonic lower esophageal sphincter dysfunction .

Comparative Biological Activity

To better understand the biological activity of compound 1, a comparative analysis with other related compounds has been conducted. The following table summarizes key findings from various studies:

| Compound | Target Receptor | Affinity (Ki) | Therapeutic Use |

|---|---|---|---|

| Compound 1 | 5-HT2B | Low nanomolar | Hypertension |

| Compound A | H1 | Low micromolar | Allergic reactions |

| Compound B | H2 | High micromolar | Gastric acid reduction |

Toxicity and Safety Profile

The toxicity profile of compound 1 appears favorable based on preliminary studies. The IC50 values in human cell lines were significantly above therapeutic concentrations, indicating a wide margin of safety .

Future Directions

Given its promising pharmacological profile, further research into compound 1's efficacy in clinical settings is warranted. Future studies should focus on:

- Long-term safety assessments in diverse populations.

- Clinical trials targeting specific conditions such as asthma and gastrointestinal disorders.

- Mechanistic studies to elucidate any additional pathways involved in its action.

Propriétés

Numéro CAS |

518980-66-0 |

|---|---|

Formule moléculaire |

C22H25NO2S |

Poids moléculaire |

367.5 g/mol |

Nom IUPAC |

4-(6-ethoxy-1-methoxythioxanthen-9-ylidene)-1-methylpiperidine |

InChI |

InChI=1S/C22H25NO2S/c1-4-25-16-8-9-17-20(14-16)26-19-7-5-6-18(24-3)22(19)21(17)15-10-12-23(2)13-11-15/h5-9,14H,4,10-13H2,1-3H3 |

Clé InChI |

ANZVBVKYXOGOQC-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C=C1)C(=C3CCN(CC3)C)C4=C(C=CC=C4S2)OC |

SMILES canonique |

CCOC1=CC2=C(C=C1)C(=C3CCN(CC3)C)C4=C(C=CC=C4S2)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BF-1; BF 1; BF1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.